molecular formula C23H25N3O4 B2968339 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 946278-51-9

5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2968339
CAS No.: 946278-51-9
M. Wt: 407.47
InChI Key: XMIAOZLSCQAYLD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carbonitrile derivative featuring a 1,3-oxazole core substituted with a furan-2-yl group and a 3,5-dimethylpiperidinyl moiety.

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15-10-16(2)13-26(12-15)23-20(11-24)25-22(30-23)21-9-8-19(29-21)14-28-18-6-4-17(27-3)5-7-18/h4-9,15-16H,10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAOZLSCQAYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and furan moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and methoxyphenoxy groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted oxazole derivatives are the major products.

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related carbonitrile-containing molecules, emphasizing core frameworks, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Known Applications Reference
5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 1,3-Oxazole + Furan 3,5-Dimethylpiperidinyl, 4-methoxyphenoxymethyl Research chemical (hypothesized pesticidal/medicinal) -
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, trifluoromethyl sulfinyl Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, ethyl sulfinyl Insecticide (rice pests)
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-Methoxyphenyl, methyl Synthetic intermediate

Key Observations:

Core Heterocycles: The target compound’s 1,3-oxazole-furan system contrasts with the pyrazole cores of fipronil and ethiprole. Oxazoles are less common in commercial agrochemicals but are explored for their metabolic stability and hydrogen-bonding capacity. The pyrano[2,3-c]pyrazole derivative in shares a carbonitrile group and 4-methoxyphenyl substituent but lacks the oxazole-furan scaffold .

Substituent Effects: The 3,5-dimethylpiperidinyl group in the target compound may enhance lipid solubility and membrane permeability compared to the sulfinyl groups in fipronil/ethiprole, which contribute to target-site binding in insects.

Biological Activity: Fipronil and ethiprole act as GABA-gated chloride channel blockers, a mechanism tied to their sulfinyl substituents and electron-withdrawing trifluoromethyl groups . The target compound’s lack of sulfinyl groups suggests a divergent mode of action.

Biological Activity

The compound 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Piperidine Ring : Provides basicity and potential interaction with biological targets.
  • Furan Ring : Known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
  • Oxazole Moiety : Contributes to the pharmacological profile by influencing interactions with enzymes and receptors.
  • Methoxyphenoxy Group : Enhances solubility and may influence the compound's interaction with cellular targets.

Structural Formula

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of furan and oxazole have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound is hypothesized to share these properties due to the presence of the furan and oxazole rings.

Anticancer Potential

Furan derivatives have been investigated for their anticancer effects. Studies suggest that compounds containing furan can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The oxazole component may also contribute to this activity by modulating signaling pathways involved in tumor growth.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Interaction with cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in inflammatory responses .
  • Receptor Modulation : Potential binding to various receptors involved in cell signaling, leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar compounds against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus. Results indicated that derivatives exhibited significant inhibitory effects, suggesting potential for clinical applications .
  • Anticancer Activity : A derivative of the furan ring was shown to inhibit ATP depletion in cancer cells under glucose deprivation conditions, indicating a protective role against metabolic stress .

Data Table of Biological Activities

Biological ActivityTarget Organisms/CellsReference
AntimicrobialS. aureus, E. coli
AnticancerVarious cancer cell lines
Anti-inflammatoryCOX and LOX pathways

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